BenchChemオンラインストアへようこそ!

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

PI3K p110α inhibition Kinase inhibitor scaffold Cancer signaling

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine (CAS 899972-41-9) is a synthetic small molecule belonging to the morpholinylquinazoline class, with a molecular formula of C20H21N3O and a molecular weight of 319.4 Da. The compound features a 4-phenylquinazoline core substituted at the 2-position with a 2,6-dimethylmorpholine moiety.

Molecular Formula C20H21N3O
Molecular Weight 319.408
CAS No. 899972-41-9
Cat. No. B2519625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine
CAS899972-41-9
Molecular FormulaC20H21N3O
Molecular Weight319.408
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4
InChIInChI=1S/C20H21N3O/c1-14-12-23(13-15(2)24-14)20-21-18-11-7-6-10-17(18)19(22-20)16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3
InChIKeyNZEJGHVOBBJWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine (CAS 899972-41-9) for Procurement: Core Identity and Kinase-Targeted Scaffold Classification


2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine (CAS 899972-41-9) is a synthetic small molecule belonging to the morpholinylquinazoline class, with a molecular formula of C20H21N3O and a molecular weight of 319.4 Da . The compound features a 4-phenylquinazoline core substituted at the 2-position with a 2,6-dimethylmorpholine moiety . This chemotype has been established in the peer-reviewed literature as a privileged scaffold for PI3 kinase p110α inhibition, with the prototype 4-morpholino-2-phenylquinazolin-6-ol demonstrating an IC50 of 1.3 μM against p110α [1]. The compound is disclosed within the Merck Patent GmbH morpholinylquinazolines patent family (US 9,126,952 B2; US 2013/0012489 A1), which claims utility as serine/threonine protein kinase inhibitors and cancer cell sensitizers to anticancer agents and ionizing radiation [2]. Available from commercial suppliers at ≥95% purity for research use, this compound serves as a versatile starting point for kinase-targeted drug discovery, chemical biology probe development, and structure-activity relationship (SAR) exploration .

Why Generic Substitution Fails in the 4-Phenylquinazoline Class: The 2,6-Dimethylmorpholine Differentiation Node


The morpholinylquinazoline chemotype is not monolithic; substitution at the quinazoline 2-position and on the morpholine ring creates functionally divergent compounds that cannot be interchanged for research or procurement purposes without altering assay outcomes. The target compound's 2,6-dimethylmorpholine substitution pattern introduces stereochemical and conformational properties that distinguish it from both the parent 4-morpholino-2-phenylquinazoline scaffold (which lacks methyl substituents) [1] and from analogs substituted at alternative positions such as the 6-bromo, 6-methyl, or 7-methyl variants . The Merck morpholinylquinazoline patent explicitly covers a combinatorial chemical space where R1, R2, R3, and R4 substituents modulate kinase selectivity profiles, cellular potency, and sensitization efficacy [2]. Furthermore, the documented PI3K p110α SAR from the Ohishi et al. series demonstrates that even minor modifications to the quinazoline core produce IC50 variations spanning three orders of magnitude (from 2.0 nM to >10 μM), underscoring that generic substitution within this class is scientifically unsound [3]. Procurement decisions must therefore be compound-specific and justified by the precise substitution pattern required for the intended biological context.

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine: Comparator-Anchored Procurement Rationale


PI3K p110α Inhibitory Scaffold Validation: Baseline Potency of the 4-Morpholino-2-phenylquinazoline Core Versus Classical Inhibitors

The 2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine chemotype derives from a validated PI3K p110α inhibitory scaffold. The core 4-morpholino-2-phenylquinazoline series was established by Ohishi et al. (2006), with the prototype compound 4-morpholino-2-phenylquinazolin-6-ol (compound 1) demonstrating an IC50 of 1.3 μM against PI3K p110α, compared to the classical PI3K inhibitor LY294002 which exhibits an IC50 of 0.63 μM (630 nM) against the same target [1]. Within this series, structural optimization yielded compound 15e (a thieno[3,2-d]pyrimidine derivative) with an IC50 of 2.0 nM against p110α, representing a 650-fold potency improvement over the initial lead. While the target compound itself lacks published p110α IC50 data, it occupies a defined chemical space within this SAR continuum where morpholine ring substitution is a key potency and selectivity determinant [2].

PI3K p110α inhibition Kinase inhibitor scaffold Cancer signaling

Kinase Target Class Differentiation: Serine/Threonine Kinase Versus Tyrosine Kinase Inhibition Profile

The Merck morpholinylquinazoline patent (US 9,126,952 B2), which encompasses 2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine within its Markush structure, explicitly claims inhibition of serine/threonine protein kinases and sensitization of cancer cells to anticancer agents and ionizing radiation [1]. This represents a mechanistic differentiation from the broader 4-phenylquinazoline class, which is historically dominated by tyrosine kinase inhibitors (TKIs), particularly EGFR inhibitors such as gefitinib and erlotinib that target the ATP-binding pocket of receptor tyrosine kinases [2]. The patent specifically claims combination therapy applications where the compound is co-administered with radiotherapy and/or anticancer agents, indicating a functional profile distinct from standalone TKI monotherapy approaches [3].

Serine/threonine kinase inhibition Cancer cell sensitization Target class selectivity

NaV1.7 Ion Channel Antagonist Activity: A Differentiated Polypharmacology Profile

BindingDB entry BDBM50379389 (linked to ChEMBL ID CHEMBL2010816) documents antagonist activity of 2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine at the human NaV1.7 voltage-gated sodium channel, with an IC50 of 240 nM against the partially inactivated state measured by PatchXpress automated patch clamp in HEK293 cells, and an IC50 of 3.0 μM against the non-inactivated state by manual whole-cell patch clamp [1]. NaV1.7 is a genetically validated pain target distinct from the kinase targets typically associated with quinazoline chemotypes. By comparison, the classical 4-morpholino-2-phenylquinazoline PI3K inhibitors (e.g., Ohishi series) were not profiled against NaV1.7, and standard PI3K inhibitors such as LY294002 show no reported NaV1.7 activity [2]. This state-dependent antagonism profile (13-fold selectivity for partially inactivated vs. non-inactivated channel) is characteristic of use-dependent NaV blockers, a pharmacologically desirable feature for pain therapeutics.

NaV1.7 channel antagonism Pain target Polypharmacology

Chemical Differentiation via 2,6-Dimethylmorpholine Substitution: Physicochemical and Conformational Properties Versus Unsubstituted Morpholine Analogs

The 2,6-dimethyl substitution on the morpholine ring introduces significant physicochemical and conformational differentiation from the unsubstituted 4-morpholino-2-phenylquinazoline core (CAS 63615-58-7). The unsubstituted analog 4-(4-phenylquinazolin-2-yl)morpholine has a molecular weight of 291.35 g/mol, whereas the target compound has a molecular weight of 319.41 g/mol (ΔMW = +28.06), with corresponding increases in lipophilicity (predicted LogP increase of approximately 0.6-0.8 log units based on the additional methylene equivalents) . The 2,6-dimethyl substitution introduces two stereogenic centers, creating the possibility of cis/trans diastereomers and enabling stereochemistry-dependent biological activity . This is exemplified by the clinical-stage 2,6-dimethylmorpholine-containing kinase inhibitors KU-0063794 (mTOR inhibitor) and KU-60019 (ATM inhibitor), where the (2R,6S) configuration is essential for target engagement .

Physicochemical properties Conformational constraint Ligand efficiency optimization

Patent-Backed Dual-Function Profile: Kinase Inhibition Plus Radiosensitization for Combination Therapy Research

The Merck morpholinylquinazoline patent family (US 9,126,952 B2; BR112012022868A2; AU2011229542A1) claims that compounds of formula (I), which encompass 2,6-dimethyl-4-(4-phenylquinazolin-2-yl)morpholine, are useful for the inhibition of serine/threonine protein kinases AND for sensitizing cancer cells to anticancer agents and/or ionizing radiation [1]. This dual-function claim is absent from the foundational PI3K p110α inhibitor literature (Ohishi et al., 2006), which focuses solely on enzymatic inhibition and antiproliferative activity [2]. The patent explicitly claims therapeutic applications in combination with radiotherapy, representing a distinct therapeutic modality that cannot be assumed for all morpholinylquinazoline analogs. This radiosensitization property is mechanistically linked to serine/threonine kinase involvement in DNA damage response pathways, potentially including ATM, ATR, or DNA-PK, all of which are therapeutically relevant targets in oncology [3].

Radiosensitization Combination therapy DNA damage response

In-Class SAR Differentiation: 2,6-Dimethylmorpholine Versus Alternative Quinazoline Substitution Patterns

Multiple morpholinylquinazoline analogs with distinct substitution patterns are commercially available, yet occupy different SAR space with presumably divergent biological profiles. The 6-bromo analog (6-bromo-2-(2,6-dimethylmorpholin-4-yl)-4-phenylquinazoline) introduces a halogen handle for further derivatization but increases molecular weight and lipophilicity . The 7-methyl analog (2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline, CAS 1400021-16-0) shifts the methyl substitution from the morpholine to the quinazoline core, altering the electronic distribution of the aromatic system . The 6-methyl analog (4-(6-methyl-4-phenylquinazolin-2-yl)morpholine) retains morpholine but removes the 2,6-dimethyl groups, affecting both conformation and hydrogen bonding capacity at the morpholine nitrogen . The target compound (2,6-dimethyl on morpholine, unsubstituted quinazoline core) represents a distinct SAR position optimized for morpholine-mediated conformational effects while maintaining a clean quinazoline core for target engagement.

Structure-activity relationship Substitution pattern comparison Quinazoline analog differentiation

Recommended Research Application Scenarios for 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine Based on Differentiated Evidence


PI3K/Akt/mTOR Pathway Chemical Probe Development Using Morpholine-Substituted Quinazoline Scaffolds

Researchers developing chemical probes for the PI3K/Akt/mTOR signaling axis can utilize this compound as a starting scaffold for SAR exploration. The 4-morpholino-2-phenylquinazoline core has demonstrated validated PI3K p110α inhibitory activity (lead compound IC50 = 1.3 μM), with structural optimization achieving sub-nanomolar potency in advanced analogs . The 2,6-dimethylmorpholine substitution introduces conformational constraint that can be exploited to modulate isoform selectivity within the PI3K family (p110α, β, γ, δ), which is critical for developing pathway-selective probes with reduced off-target effects. This is supported by the broader dimorpholinoquinazoline literature demonstrating PI3K/Akt/mTOR pathway modulation in both in vitro and in vivo cancer models .

DNA Damage Response and Radiosensitizer Discovery Leveraging Dual Kinase Inhibition-Radiosensitization Functionality

The patent-backed dual-function profile (serine/threonine kinase inhibition plus cancer cell radiosensitization) makes this compound a strategic starting point for DNA damage response (DDR) drug discovery programs . Unlike classical PI3K-selective quinazoline inhibitors that lack documented radiosensitization properties, this compound series is explicitly claimed for use in combination with ionizing radiation. Research groups investigating ATM, ATR, or DNA-PK pathways can procure this compound to evaluate radiosensitization efficacy in glioblastoma, head and neck, or colorectal cancer models where radiotherapy is a standard-of-care modality. The combination therapy angle also supports in vivo pharmacology studies evaluating tumor growth delay when the compound is co-administered with fractionated radiation .

NaV1.7 Pain Target Chemical Biology and Polypharmacology Profiling Studies

The documented NaV1.7 channel antagonist activity (IC50 = 240 nM, partially inactivated state) supports procurement for ion channel-focused chemical biology programs, particularly in pain research where NaV1.7 is a genetically validated human analgesic target . The compound's state-dependent inhibition profile (13-fold selectivity for partially inactivated channels) aligns with the desired pharmacological characteristics of use-dependent NaV blockers, which preferentially target hyperexcitable nociceptors while sparing normal neuronal function. This polypharmacology profile (kinase inhibition plus NaV channel modulation) also makes the compound valuable for systems pharmacology studies investigating crosstalk between kinase signaling and ion channel regulation in sensory neurons .

Morpholinylquinazoline SAR Matrix Studies for Kinase Selectivity Profiling

Medicinal chemistry groups conducting systematic kinase selectivity profiling across the morpholinylquinazoline chemical space should include this compound as a key matrix entry. Its specific substitution pattern (2,6-dimethyl on morpholine only) fills a distinct SAR position between the unsubstituted morpholine analogs (e.g., CAS 63615-58-7), the quinazoline-core-substituted analogs (6-bromo, 6-methyl, 7-methyl variants), and the more complex dimorpholinoquinazoline derivatives . Procurement of this compound alongside its positional analogs enables head-to-head kinome-wide selectivity profiling (e.g., using commercial kinase panel screens such as Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish substitution-dependent selectivity fingerprints, which is essential for rational kinase inhibitor design and intellectual property positioning within the crowded quinazoline patent landscape [7].

Quote Request

Request a Quote for 2,6-Dimethyl-4-(4-phenylquinazolin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.